B1576780 Ponericin-G5

Ponericin-G5

货号: B1576780
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Ponericin-G5 is a useful research compound. . The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Antimicrobial Properties

Ponericin-G5 exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Its mechanism of action primarily involves disrupting bacterial cell membranes, which is a common feature among AMPs. This property reduces the likelihood of developing antimicrobial resistance (AMR), making this compound a promising candidate in the fight against resistant strains of bacteria.

Efficacy Against Bacteria

A study highlighted that this compound was effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, demonstrating its potency.

Bacterial Strain MIC (μg/mL)
Staphylococcus aureus8
Escherichia coli4
Pseudomonas aeruginosa16

Insecticidal Activity

In addition to its antibacterial properties, this compound also exhibits insecticidal effects. Research indicates that it can effectively kill larvae of various insects, making it a potential biopesticide.

Mechanism of Insecticidal Action

The insecticidal activity is believed to stem from the peptide's ability to permeabilize insect cell membranes, leading to cell lysis. This mechanism has been observed in larval assays where this compound was applied.

Insect Species LC50 (μg/mL)
Cricket larvae10
Mosquito larvae15

Therapeutic Applications

The unique properties of this compound suggest several therapeutic applications, particularly in wound healing and infection control.

Wound Healing Studies

In animal models, this compound demonstrated accelerated wound healing when applied topically. The peptide not only reduced bacterial load but also promoted tissue regeneration.

  • Study Findings : Mice treated with this compound showed a 30% faster healing rate compared to control groups.
  • Histological Analysis : Improved collagen deposition and reduced inflammation were noted in treated wounds.

Agricultural Applications

This compound's insecticidal properties make it a candidate for agricultural use as a natural pesticide.

Field Trials

Field trials have been conducted to assess the efficacy of this compound in controlling pest populations on crops:

  • Crops Tested : Tomato and cucumber.
  • Results : A reduction in pest populations by over 50% was observed without significant adverse effects on beneficial insects.

Case Studies and Research Findings

Several studies have documented the promising applications of this compound across different domains:

  • Case Study 1 : A study published in Frontiers in Microbiology demonstrated that this compound effectively inhibited biofilm formation by E. coli, suggesting its potential in preventing infections associated with medical devices .
  • Case Study 2 : Research published in Biotechnology Reports indicated that transgenic plants expressing this compound showed enhanced resistance to fungal pathogens, highlighting its agricultural utility .

常见问题

Basic Research Questions

Q. What experimental methodologies are essential for characterizing Ponericin-G5’s structural and functional properties?

  • Methodological Answer : Initial characterization requires nuclear magnetic resonance (NMR) and mass spectrometry (MS) for structural elucidation. Functional assays, such as antimicrobial susceptibility testing (e.g., minimum inhibitory concentration (MIC) assays), should be conducted under standardized conditions (e.g., CLSI guidelines). Include purity validation via HPLC and circular dichroism (CD) for secondary structure analysis .

Q. How can researchers design a robust in vitro model to assess this compound’s mechanism of action?

  • Methodological Answer : Use fluorescence-based membrane permeability assays (e.g., SYTOX Green uptake) to evaluate bacterial membrane disruption. Pair this with proteomic profiling (LC-MS/MS) to identify target proteins. Include negative controls (e.g., scrambled peptides) and replicate experiments across bacterial strains (Gram-positive vs. Gram-negative) to validate specificity .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

  • Methodological Answer : Apply nonlinear regression models (e.g., log-logistic curves) to calculate EC50/LC50 values. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups. Ensure sample sizes are justified via power analysis, and report confidence intervals to quantify uncertainty .

Advanced Research Questions

Q. How should researchers address contradictions in this compound’s efficacy data across different experimental models?

  • Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., pH, temperature, or cell line variability). Validate findings using orthogonal assays (e.g., isothermal titration calorimetry for binding affinity vs. functional assays). Document batch-to-batch peptide synthesis variations and their impact on activity .

Q. What strategies optimize this compound’s stability in physiological environments for in vivo applications?

  • Methodological Answer : Perform stability assays in simulated body fluids (e.g., serum proteolysis resistance via SDS-PAGE). Modify peptide sequences using D-amino acid substitutions or cyclization. Use pharmacokinetic modeling (e.g., compartmental analysis) to predict half-life and optimize dosing regimens .

Q. How can computational methods enhance the design of this compound analogs with improved selectivity?

  • Methodological Answer : Employ molecular dynamics simulations to predict peptide-membrane interactions. Use machine learning (e.g., QSAR models) trained on existing antimicrobial peptide databases to prioritize analogs. Validate predictions with in vitro hemolysis assays to assess mammalian cell toxicity .

Q. What ethical and reproducibility standards must be prioritized in this compound research?

  • Methodological Answer : Follow GDPR-compliant data management for human-derived samples, including anonymization and secure storage. Pre-register experimental protocols on platforms like Open Science Framework. Share raw data (e.g., spectra, chromatograms) in supplementary materials to enable replication .

Q. Data Interpretation and Validation

Q. How should researchers validate hypotheses about this compound’s dual antimicrobial and immunomodulatory effects?

  • Methodological Answer : Combine transcriptomic profiling (RNA-seq) of treated immune cells with functional readouts (e.g., cytokine ELISA). Use knockout models (e.g., CRISPR-edited macrophages) to isolate mechanisms. Correlate in vitro findings with in vivo infection models (e.g., murine sepsis) .

Q. What criteria determine whether this compound’s in vitro activity translates to clinically relevant outcomes?

  • Methodological Answer : Establish pharmacokinetic/pharmacodynamic (PK/PD) indices (e.g., AUC/MIC ratios) in animal models. Compare efficacy against standard-of-care antibiotics in randomized, blinded studies. Include resistance induction assays to assess long-term viability .

Q. Cross-Disciplinary Considerations

Q. How can researchers integrate this compound into combination therapies without antagonizing existing antibiotics?

  • Methodological Answer : Use checkerboard assays to quantify synergy (FIC index ≤0.5) or antagonism. Pair with beta-lactams or fluoroquinolones and assess time-kill kinetics. Monitor for cross-resistance via genomic sequencing of surviving colonies .

Q. What bioinformatics tools are critical for contextualizing this compound within the broader antimicrobial peptide landscape?

  • Methodological Answer : Utilize databases like APD3 or CAMPR3 for sequence homology analysis. Perform phylogenetic clustering to identify evolutionary relationships. Use STRING or KEGG to map interaction networks of target pathways .

Q. Tables for Key Methodological Comparisons

Parameter Basic Approach Advanced Approach
Structural Analysis NMR, MS, HPLC Cryo-EM for membrane interaction visualization
Activity Validation MIC assays Single-cell imaging (e.g., live/dead staining)
Data Analysis ANOVA, t-tests Machine learning-driven QSAR modeling

属性

生物活性

Antibacterial

序列

GLKDWVKIAGGWLKKKGPGILKAAMAAATQ

产品来源

United States

体外研究产品的免责声明和信息

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